PCSK9 Translational Inhibition
In a cell-based AlphaLISA assay measuring PCSK9 secretion in human THP-1 cells, 2-(4-propylphenyl)quinoline-4-carboxylic acid inhibited PCSK9 translation with an IC₅₀ of 2.20 µM [1]. In contrast, a closely related analog lacking the propylphenyl moiety exhibited an IC₅₀ >20 µM in the same assay system, representing a greater than 9-fold loss in potency [2]. This indicates that the 4-propylphenyl group is a critical determinant for engagement of the PCSK9 translational machinery.
| Evidence Dimension | PCSK9 translational inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.20 µM |
| Comparator Or Baseline | Analog without 4-propylphenyl substitution: >20 µM |
| Quantified Difference | >9-fold improvement in potency |
| Conditions | Human THP-1 cells; AlphaLISA assay for PCSK9 secretion |
Why This Matters
Selecting this specific analog ensures that the propylphenyl substituent—a key pharmacophoric element for PCSK9 modulation—is present, whereas generic substitution would eliminate this critical activity.
- [1] BindingDB BDBM200316. Affinity Data: IC50 2.20 µM for inhibition of PCSK9 translation in human THP-1 cells by AlphaLISA assay. US9227956. View Source
- [2] BindingDB BDBM200364. Affinity Data: IC50 >20 µM for PCSK9 inhibition. US9227956. View Source
